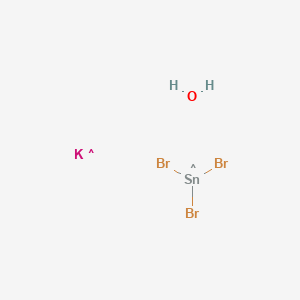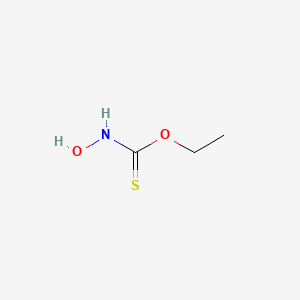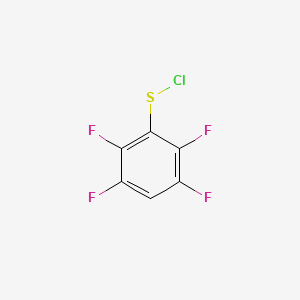
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is an organofluorine compound characterized by the presence of four fluorine atoms and a chlorosulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene typically involves the chlorosulfonation of tetrafluorobenzene. One common method includes the reaction of tetrafluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Chlorosulfonyl chloride: Another reactive compound used in the synthesis of sulfonyl derivatives.
Uniqueness
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the chlorosulfanyl group and multiple fluorine atoms, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.
Propiedades
Número CAS |
111873-88-2 |
|---|---|
Fórmula molecular |
C6HClF4S |
Peso molecular |
216.58 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6HClF4S/c7-12-6-4(10)2(8)1-3(9)5(6)11/h1H |
Clave InChI |
WSTSCTWXKJHYOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)SCl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


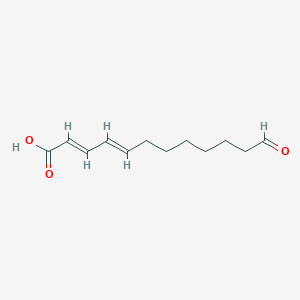
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
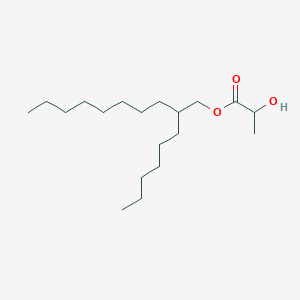
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
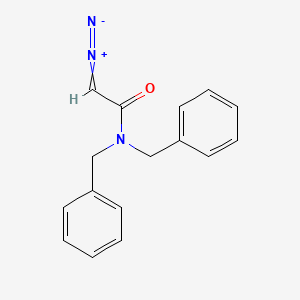
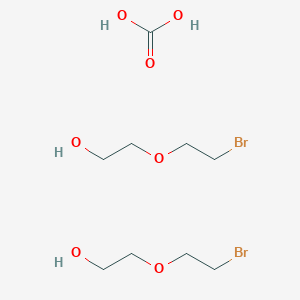

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
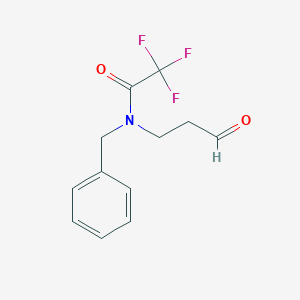
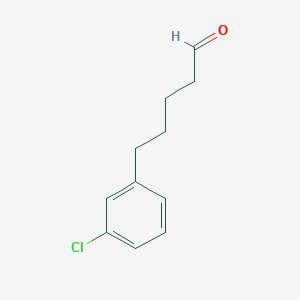
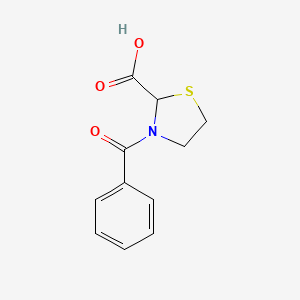
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
